![molecular formula C13H22INO3 B3101425 tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate CAS No. 1391733-64-4](/img/structure/B3101425.png)
tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
Overview
Description
Tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (TIPPC) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a fused pyridine and tetrahydrofuran ring system. The synthesis method of TIPPC involves the reaction of 2-(iodomethyl)tetrahydrofuran with tert-butyl 3-oxopiperidine-5-carboxylate.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of piperidine derivatives fused to a tetrahydrofuran ring involves the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process yields tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, which upon treatment with POCl3 undergoes elimination of water and the tert-butoxycarbonyl group, forming 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine hydrochloride. This compound reacts with various electrophiles, producing N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Chemical Transformations
- Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This highlights its utility in forming complex structures through coupling reactions (Wustrow & Wise, 1991).
Synthesis of Complex Structures
- The reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of Pd(PPh3)4-LiCl produces tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This compound reacts with maleic anhydride to form a Diels-Alder endo-adduct, tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate, illustrating the compound's potential in synthesizing complex and stereochemically interesting structures (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
It is known that similar compounds are often involved in reactions catalyzed by gold complexes and chiral binol-derived phosphoric acids .
Mode of Action
The compound is likely to interact with its targets through a process involving a three-component coupling reaction between an alkynol, an aldehyde, and an arylamine . Quantum chemical calculations suggest that the acid-catalyzed Povarov reaction involved is better described as a sequential Mannich/intramolecular Friedel–Crafts process .
Biochemical Pathways
The compound’s synthesis process suggests it may be involved in the formation of hexahydrofuro[3,2-c]quinolines , which could potentially affect various biochemical pathways.
Result of Action
The compound’s involvement in the synthesis of hexahydrofuro[3,2-c]quinolines suggests it may have significant effects at the molecular level.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, structural phase transitions have been observed at different temperatures for similar compounds .
properties
IUPAC Name |
tert-butyl (2S,3aR,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMUCSSHUZPPS-VWYCJHECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C[C@H](O2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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